![molecular formula C12H19NO4S B14211562 3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid CAS No. 819864-58-9](/img/structure/B14211562.png)
3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-hydroxy-2-phenylpropan-2-amine with propane-1-sulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonic acid groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
3-Phenylpropanol: A compound with a similar hydroxy and phenyl group but lacks the sulfonic acid group.
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxy and phenyl group but different structural arrangement.
Uniqueness
3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid is unique due to the presence of both hydroxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
819864-58-9 |
|---|---|
Molekularformel |
C12H19NO4S |
Molekulargewicht |
273.35 g/mol |
IUPAC-Name |
3-[(1-hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO4S/c1-12(10-14,11-6-3-2-4-7-11)13-8-5-9-18(15,16)17/h2-4,6-7,13-14H,5,8-10H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
YHEGCRQWAMSJIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C1=CC=CC=C1)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


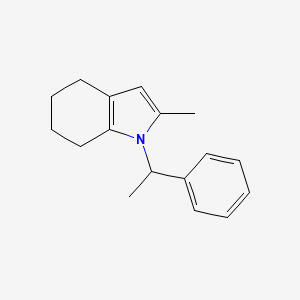

![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
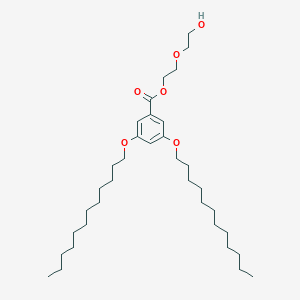
![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)
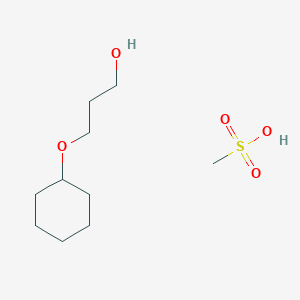
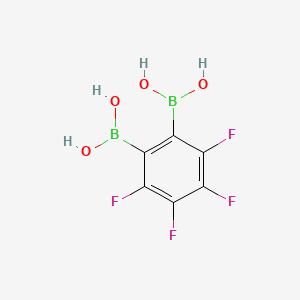
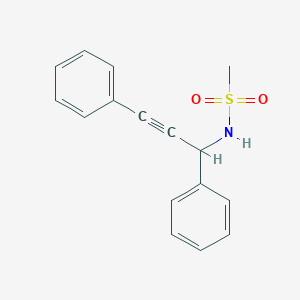
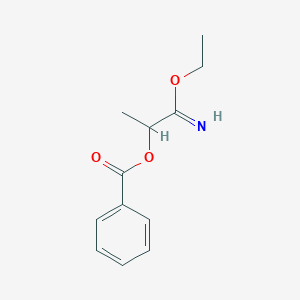

![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)

![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
